molecular formula C10H10Cl2N2O B4540206 N-allyl-2,6-dichloro-4-methylnicotinamide

N-allyl-2,6-dichloro-4-methylnicotinamide

Cat. No. B4540206
M. Wt: 245.10 g/mol
InChI Key: JSLAFYWICAEELE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-allyl-2,6-dichloro-4-methylnicotinamide often involves the reaction of nicotinamide derivatives with various alkylating agents. For example, allylic trichlorotins derived from α,α-diisopropylhomo-allylic alcohols with tin(II) chloride and N-chlorosuccinimide have been used to afford α-substituted homoallylic amines, illustrating a method that could potentially be adapted for the synthesis of N-allyl-2,6-dichloro-4-methylnicotinamide (Masuyama, Yamamoto, & Kurusu, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to N-allyl-2,6-dichloro-4-methylnicotinamide, such as allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, reveals extensive intermolecular hydrogen bonding and π-π stacking interactions, suggesting that N-allyl-2,6-dichloro-4-methylnicotinamide may also exhibit significant intermolecular interactions that could influence its chemical behavior and reactivity (Hwang et al., 2006).

Chemical Reactions and Properties

Research into related allylic compounds has highlighted the importance of the allylic structure in determining the mutagenic and alkylating properties of these molecules. For instance, allylic chlorides have been shown to possess direct mutagenic and alkylating activities, correlating well with their structural features. This suggests that N-allyl-2,6-dichloro-4-methylnicotinamide might also exhibit specific reactivity patterns due to its allylic nature and halogen substitution (Neudecker, Lutz, Eder, & Henschler, 1980).

properties

IUPAC Name

2,6-dichloro-4-methyl-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c1-3-4-13-10(15)8-6(2)5-7(11)14-9(8)12/h3,5H,1,4H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLAFYWICAEELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NCC=C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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